Methyl 3-hydroxy-2-methylacrylate
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Overview
Description
Methyl 3-hydroxy-2-methylacrylate is an organic compound with the molecular formula C5H8O3 It is a derivative of acrylic acid and is characterized by the presence of a hydroxyl group and a methyl group attached to the acrylate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-methylacrylate can be synthesized through several methods. One common approach involves the reaction of (meth)acryloyl chloride with methanol in the presence of a base such as triethylamine. This reaction typically occurs in a tubular reactor, resulting in high conversion rates and minimal side products . Another method involves the use of palladium-catalyzed reactions to form the desired acrylate ester .
Industrial Production Methods: In industrial settings, continuous flow processes are often employed for the large-scale production of this compound. These processes offer advantages such as improved safety, efficiency, and scalability. The use of ultrasonication-assisted flow strategies further enhances the handling and processing of the formed slurry .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-2-methylacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acrylate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the acrylate group under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-hydroxy-2-methylacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl 3-hydroxy-2-methylacrylate exerts its effects involves its interaction with various molecular targets and pathways. The compound’s electrophilic and nucleophilic centers enable it to participate in a wide range of chemical reactions. For instance, its interaction with biological membranes can be studied using NMR spectroscopy to understand its hemolytic activity and toxicity .
Comparison with Similar Compounds
Methyl acrylate: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Ethyl 3-hydroxy-2-methylacrylate: Similar but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.
Uniqueness: Methyl 3-hydroxy-2-methylacrylate is unique due to the presence of both a hydroxyl group and a methyl group on the acrylate backbone. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .
Biological Activity
Methyl 3-hydroxy-2-methylacrylate (M3HMA) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of M3HMA, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Synthesis
This compound is an ester derivative of 3-hydroxy-2-methylacrylic acid. Its structure can be represented as follows:
The synthesis of M3HMA typically involves the reaction of methyl acrylate with hydroxyl compounds under acidic or basic conditions. Various synthetic routes have been explored to enhance yield and purity, with modifications to the reaction conditions being essential for optimizing the process.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of M3HMA and its derivatives against various cancer cell lines. For instance, a series of compounds derived from M3HMA were evaluated for their inhibitory effects on HCT-116 colon cancer cells. The results indicated that several derivatives exhibited significant antiproliferative activity, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. Notably, compounds 7a and 7g showed the highest inhibitory activity at 0.12 mg/mL, demonstrating their potential as anticancer agents .
The mechanism underlying the biological activity of M3HMA appears to involve the modulation of specific signaling pathways associated with cancer cell proliferation and apoptosis. Research indicates that these compounds may act through the inhibition of histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cancer progression . Molecular docking studies further support this hypothesis, suggesting that M3HMA derivatives can effectively bind to target proteins involved in cellular signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that M3HMA derivatives selectively inhibit cancer cell growth without significantly affecting normal cells. For example, while testing on HEK-293 normal human embryonic kidney cells revealed no inhibitory effects, the same compounds showed substantial cytotoxicity against HCT-116 cells . This selectivity underscores the potential for developing targeted therapies that minimize side effects associated with conventional chemotherapy.
Data Summary
Compound | Cell Line | IC50 (mg/mL) | Mechanism |
---|---|---|---|
7a | HCT-116 | 0.12 | HDAC inhibition |
7g | HCT-116 | 0.12 | HDAC inhibition |
7d | HCT-116 | 0.81 | HDAC inhibition |
Properties
Molecular Formula |
C5H8O3 |
---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
methyl (E)-3-hydroxy-2-methylprop-2-enoate |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3,6H,1-2H3/b4-3+ |
InChI Key |
VFTATQXKBPNQQF-ONEGZZNKSA-N |
Isomeric SMILES |
C/C(=C\O)/C(=O)OC |
Canonical SMILES |
CC(=CO)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.